molecular formula C8H12O2 B13059151 2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal

2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal

Cat. No.: B13059151
M. Wt: 140.18 g/mol
InChI Key: YMELBVJMIMGDIT-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal is an organic compound that features a cyclopropyl group attached to a propanal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopropylcarbinol with an oxidizing agent to form the corresponding aldehyde. Another method includes the use of Grignard reagents, where 2-methylcyclopropylmagnesium bromide reacts with an appropriate aldehyde or ketone to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using catalysts and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The cyclopropyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and organometallic compounds are used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanoic acid.

    Reduction: 2-Methyl-3-(2-methylcyclopropyl)-3-hydroxypropanal.

    Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropyl group may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(2-methylcyclopropyl)-3-hydroxypropanal: A reduced form of the compound with similar structural features.

    2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanoic acid: An oxidized form with a carboxylic acid group.

    Cyclopropyl derivatives: Compounds with similar cyclopropyl groups but different functional groups.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-methyl-3-(2-methylcyclopropyl)-3-oxopropanal

InChI

InChI=1S/C8H12O2/c1-5-3-7(5)8(10)6(2)4-9/h4-7H,3H2,1-2H3

InChI Key

YMELBVJMIMGDIT-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(=O)C(C)C=O

Origin of Product

United States

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